molecular formula C4H5NO2 B1258238 4-hydroxy-1,3-dihydro-2H-pyrrol-2-one

4-hydroxy-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B1258238
M. Wt: 99.09 g/mol
InChI Key: MNGLAWOHKCKNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramic acid is a gamma-lactam that is 1,3-dihydro-2H-pyrrol-2-one in which the hydrogen at position 4 has been replaced by a hydroxy group. Despite its simple structure, it was not synthesised until 1972;  earlier attempts were later shown to have resulted only in the formation of the isomer 5-imino-4,5-dihydrofuran-3-ol. It is an enol, a gamma-lactam and a member of pyrroles.

Scientific Research Applications

Antitumor Activity

Recent studies have identified derivatives of 4-hydroxy-1,3-dihydro-2H-pyrrol-2-one with promising antitumor properties. For instance, compounds synthesized from this scaffold have shown significant inhibitory effects on estrogen receptor-positive breast cancer cells. In one study, specific derivatives demonstrated the ability to inhibit estrogen-mediated transcriptional activity while inducing apoptosis in cancer cells. These findings suggest that such compounds could serve as alternatives or complements to existing endocrine therapies for breast cancer treatment .

Antibacterial Properties

The antibacterial potential of this compound derivatives has been explored against resistant strains of bacteria. A notable lead compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). These results indicate that this class of compounds could provide a new scaffold for the development of effective antimicrobial agents, especially in the face of rising antibiotic resistance .

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of pyrrolone derivatives. Compounds synthesized from this framework have shown activity against Trypanosoma cruzi amastigotes, which are responsible for Chagas disease. The efficacy observed in vitro suggests that these compounds may be suitable candidates for further development as antiparasitic agents .

Synthetic Methods and Innovations

The synthesis of this compound derivatives has evolved significantly over recent years. Innovative synthetic strategies include base-assisted cyclization methods that allow for the efficient assembly of these compounds from readily available precursors. Such advancements not only streamline the production process but also enhance the structural diversity of the resulting compounds, which is crucial for drug development .

Structural Modifications and Biological Evaluation

Ongoing research focuses on modifying the chemical structure of this compound to optimize its biological activity. For example, dual sulfonamide groups have been introduced to enhance the inhibitory effects against specific biological targets such as carbonic anhydrase isoforms. These modifications are aimed at improving potency and selectivity, which are essential for developing effective therapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Antitumor ActivityIdentified compounds with significant inhibition of ER-positive breast cancer cell growth and induction of apoptosis.
Antibacterial PropertiesLead compound showed MICs of 8 µg/mL against MRSA and MRSE, indicating potential as an antibiotic scaffold.
Antiparasitic ActivityDemonstrated effectiveness against Trypanosoma cruzi amastigotes in vitro, suggesting new therapeutic avenues for Chagas disease.
Synthetic MethodsDeveloped novel base-assisted cyclization methods for efficient synthesis of pyrrolone derivatives from common precursors.
Structural ModificationsEnhanced biological activity through dual sulfonamide incorporation targeting carbonic anhydrase isoforms.

Properties

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

4-hydroxy-1,3-dihydropyrrol-2-one

InChI

InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h2,6H,1H2,(H,5,7)

InChI Key

MNGLAWOHKCKNMT-UHFFFAOYSA-N

Canonical SMILES

C1C(=CNC1=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-1,3-dihydro-2H-pyrrol-2-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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